molecular formula C15H19N5O B6019583 N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine

N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine

Cat. No. B6019583
M. Wt: 285.34 g/mol
InChI Key: RRQWXHBIYSTNGS-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG belongs to the class of guanidine compounds and has been studied for its pharmacological effects on various biological systems.

Mechanism of Action

N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine acts as a competitive antagonist at the glycine-binding site of the NMDA receptor. By blocking the binding of glycine to the receptor, this compound reduces the activity of the receptor and modulates the signaling pathways involved in synaptic plasticity and learning. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. This compound is also relatively stable and can be easily synthesized in high yields. However, there are also limitations to using this compound in lab experiments. It has poor water solubility, which can limit its use in certain experimental setups. In addition, the effects of this compound can vary depending on the dose and route of administration, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more water-soluble forms of this compound, which could expand its use in experimental setups. Finally, further studies are needed to elucidate the precise mechanisms by which this compound modulates the activity of NMDA and GABA receptors, which could lead to the development of more targeted therapies for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine involves the reaction of 2-methylphenyl isocyanate with 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinecarboxylic acid followed by the reaction with guanidine hydrochloride. The resulting compound is then purified to obtain this compound. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its pharmacological effects on various biological systems. It has been shown to modulate the activity of NMDA receptors, which are involved in learning, memory, and synaptic plasticity. This compound has also been studied for its effects on pain perception, anxiety, and depression. In addition, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-methylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-6-11-9-13(21)19-15(17-11)20-14(16)18-12-8-5-4-7-10(12)2/h4-5,7-9H,3,6H2,1-2H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQWXHBIYSTNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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